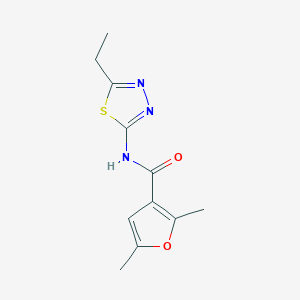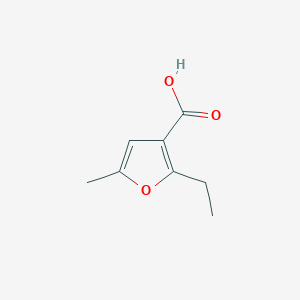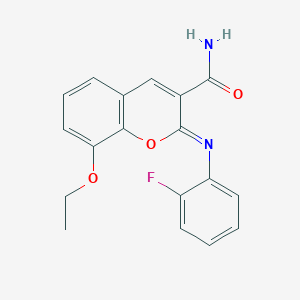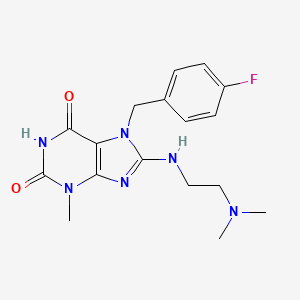
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom . It is known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the 1,3,4-thiadiazole ring are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Reaction Mechanisms and Synthesis
Unexpected Reactions and Mechanisms
A study by Ledenyova et al. (2018) explored the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement process. This research highlights the complex interactions and transformations that can occur in reactions involving thiadiazole derivatives, which are structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (Ledenyova et al., 2018).
Solvent-Free Synthesis
Research by Li et al. (2006) on the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles underlines the environmental and efficiency benefits of employing solvent-free conditions in the synthesis of thiadiazole derivatives. This methodological approach could be relevant for the synthesis and application of this compound, offering a greener and more sustainable pathway (Li et al., 2006).
Anticancer Activity
Anticancer Evaluation
A study by Tiwari et al. (2017) on the synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives emphasizes the potential of thiadiazole compounds in developing anticancer agents. This suggests that this compound could also have applications in the field of medicinal chemistry, specifically in the development of novel anticancer drugs (Tiwari et al., 2017).
Molecular Modeling and Biological Activities
Molecular Modeling and Biological Activities
The research conducted by Nassar et al. (2015) demonstrates the use of molecular modeling to predict the biological activities of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, including anticancer properties. This approach can be applied to this compound to predict its biological activities and optimize its chemical structure for specific applications (Nassar et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole moiety have been shown to interact with various biochemical pathways, leading to their diverse biological activities .
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-9-13-14-11(17-9)12-10(15)8-5-6(2)16-7(8)3/h5H,4H2,1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUFLDIARTVDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330430 |
Source


|
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
793680-14-5 |
Source


|
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)
![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)

